4-fluoro-N-[4-(2-{[2-(1H-indol-3-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-fluoro-N-[4-(2-{[2-(1H-indol-3-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a combination of indole, thiazole, and benzamide moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[4-(2-{[2-(1H-indol-3-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thiazole Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
Coupling Reactions: The indole and thiazole moieties are then coupled using a carbodiimide coupling agent such as N,N’-Dicyclohexylcarbodiimide to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The benzamide and thiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamide and thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various receptors, while the thiazole ring can interact with enzyme active sites. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and benzothiazole.
Benzamide Derivatives: Compounds like sulpiride and tiapride.
Properties
IUPAC Name |
4-fluoro-N-[4-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2S/c24-17-7-5-15(6-8-17)22(30)28-23-27-18(14-31-23)9-10-21(29)25-12-11-16-13-26-20-4-2-1-3-19(16)20/h1-8,13-14,26H,9-12H2,(H,25,29)(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRPAWAOGXIRTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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